molecular formula C9H10O3 B565596 Acetovanillone-d3 CAS No. 80404-23-5

Acetovanillone-d3

Cat. No.: B565596
CAS No.: 80404-23-5
M. Wt: 169.19 g/mol
InChI Key: XPHIPEXPAGCEBM-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetovanillone-d3, also known as 1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3, is a deuterated form of acetovanillone. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the molecular structure, making it useful for various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetovanillone-d3 typically involves the deuteration of acetovanillone. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is often catalyzed by a metal catalyst like palladium on carbon (Pd/C) under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and efficient catalytic systems to ensure complete deuteration. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Acetovanillone-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form vanillic acid-d3.

    Reduction: It can be reduced to form 4-hydroxy-3-methoxyphenylethanol-d3.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Vanillic acid-d3.

    Reduction: 4-Hydroxy-3-methoxyphenylethanol-d3.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetovanillone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetovanillone and related compounds.

    Biology: Employed in metabolic studies to trace the biochemical pathways of acetovanillone in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetovanillone.

    Industry: Utilized in the development of new drugs and in the quality control of pharmaceutical products.

Comparison with Similar Compounds

    Acetovanillone: The non-deuterated form of Acetovanillone-d3.

    Apocynin: Another name for acetovanillone, known for its anti-inflammatory properties.

    Vanillin: A structurally related compound with a similar aromatic ring but different functional groups.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms provides a distinct mass difference, allowing for precise quantification and tracing in complex biological and chemical systems. This property sets it apart from its non-deuterated counterparts and other similar compounds.

Properties

CAS No.

80404-23-5

Molecular Formula

C9H10O3

Molecular Weight

169.19 g/mol

IUPAC Name

1-[4-hydroxy-2-(trideuteriomethoxy)phenyl]ethanone

InChI

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3/i2D3

InChI Key

XPHIPEXPAGCEBM-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)C(=O)C

SMILES

CC(=O)C1=C(C=C(C=C1)O)OC

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)OC

Synonyms

1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3;  4’-Hydroxy-3’-methoxy-ethanone-d3;  2-Methoxy-4-acetylphenol-d3;  3’-Methoxy-4’-hydroxyacetophenone-d3;  4-Acetyl-2-methoxyphenol-d3;  4-Acetylguaiacol-d3;  4-Hydroxy-3-methoxyphenyl-d3 Methyl Ketone;  4’-Hydroxy-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.